REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].Br[CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>CC(=O)CC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C)O
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Name
|
|
Quantity
|
9.01 g
|
Type
|
reactant
|
Smiles
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BrCCCC(=O)OCC
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Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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CC(CC)=O
|
Name
|
|
Quantity
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42 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
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CUSTOM
|
Details
|
After stirring for 14.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 200 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser
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Type
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TEMPERATURE
|
Details
|
The slurry heated to reflux
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Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washing with twice with water
|
Type
|
CUSTOM
|
Details
|
twice with hexanes to yield 7.64 g (90%), mp 62-64° C
|
Reaction Time |
14.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(OCCCC(=O)O)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |